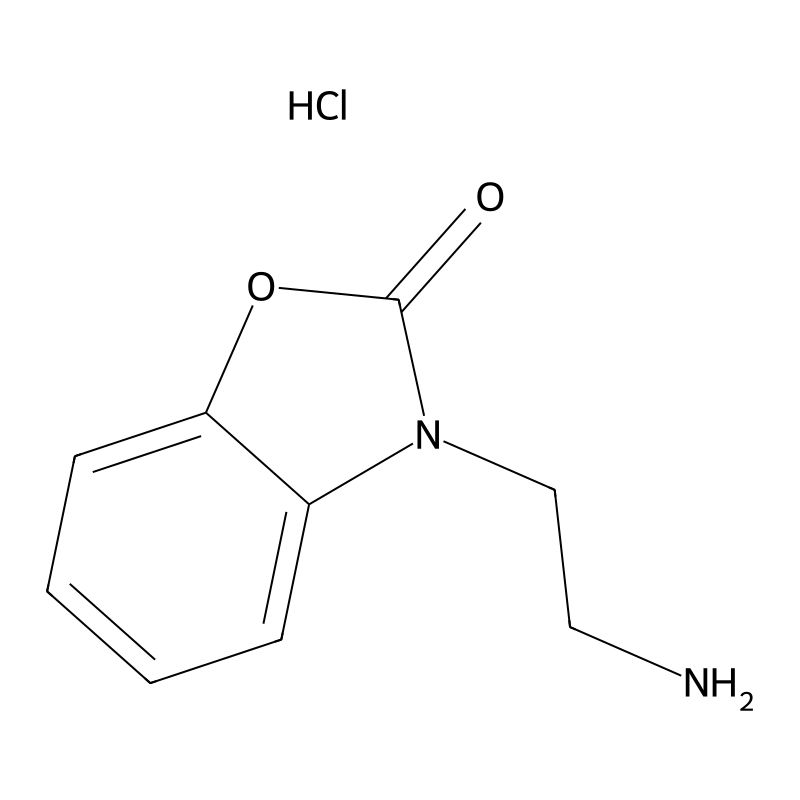

3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Conformational and Stereoelectronic Investigation of Tryptamine

Scientific Field: Molecular Modeling

Application Summary: This research focuses on the conformational space of Tryptamine (TRA), a compound similar to the one , using molecular dynamics complemented with functional density calculations.

Methods of Application: The study used Bader’s theory (AIMatoms in molecules) and natural bond orbital (NBO) framework.

Results or Outcomes: The study contributed to the understanding of the structure, stability, and reactivity of TRA and other indole derivatives.

5-Methoxytryptamine Hydrochloride

Scientific Field: Biochemistry

Application Summary: 5-Methoxytryptamine hydrochloride, a compound structurally similar to the one , is used in various biochemical research applications.

Methods of Application: The specific methods of application can vary depending on the research context.

Results or Outcomes: The outcomes can also vary depending on the specific research context.

3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride is a chemical compound with the molecular formula CHNO and a molecular weight of 182.19 g/mol. It features a benzoxazole ring structure, which is known for its diverse biological activities. The compound is typically presented as a hydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for various applications, especially in medicinal chemistry .

The chemical reactivity of 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride can be attributed to the presence of both the amino and the carbonyl functional groups. It can undergo several types of reactions:

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Acylation Reactions: The carbonyl group can participate in acylation reactions, forming amides or esters when reacted with acyl chlorides or anhydrides.

- Cyclization Reactions: Under certain conditions, this compound may also participate in cyclization reactions to form more complex structures.

This compound exhibits notable biological activities, including:

- Antimicrobial Properties: Studies have shown that derivatives of benzoxazole compounds possess antimicrobial effects against various pathogens.

- Anticancer Activity: Some research indicates that compounds with similar structures may inhibit cancer cell proliferation by interfering with cellular signaling pathways.

- Neuroprotective Effects: There is evidence suggesting that benzoxazole derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative disease treatments .

Several synthesis methods have been reported for 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride:

- Condensation Reaction: This method typically involves the condensation of an appropriate amino compound with a suitable carbonyl compound under acidic or basic conditions.

- Cyclization Method: Starting from o-aminophenol and an appropriate aldehyde or ketone, cyclization can be achieved through heating or using catalysts to promote the formation of the benzoxazole ring.

- Reduction Reactions: Reduction of nitro or other functional groups on related compounds can yield this specific hydrochloride salt .

3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride has several applications:

- Pharmaceutical Development: It serves as a scaffold for developing new drugs due to its biological activity.

- Chemical Research: Utilized in laboratories for synthesizing other complex organic molecules.

- Diagnostic Agents: Potential use in diagnostic applications due to its interaction with biological systems .

Interaction studies involving 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride have focused on its binding affinity to various biological targets. Key findings include:

- Protein Binding Studies: The compound shows significant binding to proteins involved in drug metabolism and transport, which could influence its pharmacokinetics.

- Receptor Interaction: Research indicates potential interactions with neurotransmitter receptors, suggesting implications for neurological applications .

Several compounds share structural similarities with 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride. Here are some notable examples:

| Compound Name | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| 6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride | Similar benzoxazole core but different amino substitution | Antimicrobial and anticancer properties | Different substitution pattern affects activity profile |

| 5-(Aminoethyl)-1,3-benzothiazole hydrochloride | Benzothiazole instead of benzoxazole | Antimicrobial activity | Thiazole ring may confer different biological properties |

| 4-(Aminobenzyl)-1H-pyrazole hydrochloride | Pyrazole ring structure | Anticancer effects | Pyrazole offers distinct reactivity compared to benzoxazole |

These comparisons highlight the unique structural features of 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride that may contribute to its specific biological activities and potential applications in medicinal chemistry .